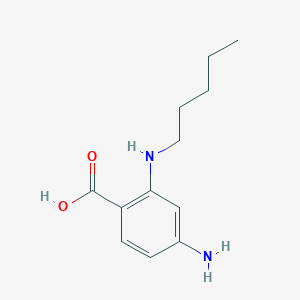![molecular formula C15H18NS+ B13128490 3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium is a heterocyclic compound that features a thiazolium ring fused with a cyclopentane ring The mesityl group, which is a derivative of mesitylene, is attached to the thiazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of mesityl bromide with a thiazole derivative in the presence of a base, such as sodium hydride, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride: Similar structure but with a cycloheptane ring instead of a cyclopentane ring.
3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium perchlorate: Another similar compound with a different counterion.
Uniqueness
3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium is unique due to its specific ring structure and the presence of the mesityl group.
Properties
Molecular Formula |
C15H18NS+ |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-3-ium |
InChI |
InChI=1S/C15H18NS/c1-10-7-11(2)15(12(3)8-10)16-9-17-14-6-4-5-13(14)16/h7-9H,4-6H2,1-3H3/q+1 |
InChI Key |
ANSCMAVTZFMKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
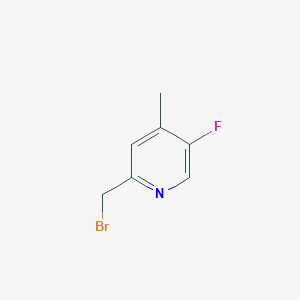
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
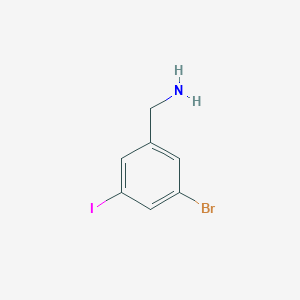
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)


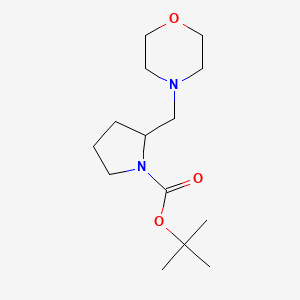
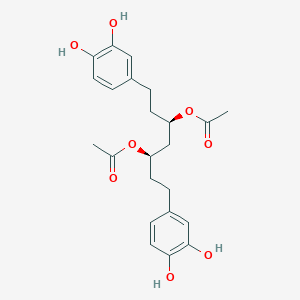
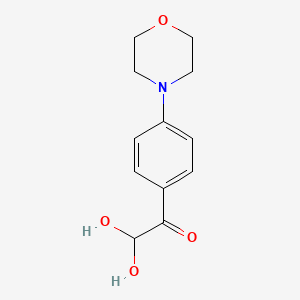

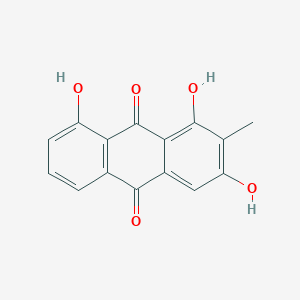
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
